N-(4-Nitrophenyl)acetamide
Overview
Description
N-(4-Nitrophenyl)acetamide, also known as 4’-Nitroacetanilide, has the molecular formula C8H8N2O3 and a molecular weight of 180.16 . It is also known by other names such as p-Acetamidonitrobenzene, p-Nitroacetanilide, p-Nitrophenylacetanilide, N-Acetyl-p-nitroaniline, N-Acetyl-4-nitroaniline, 4-Nitroacetanilide, and 4’-Nitroacetanilide .
Synthesis Analysis
N-(4-Nitrophenyl)acetamide is the initial molecule in the first step of a reduction reaction, which reacts with appropriate chloride acid (HCl) and a zinc (Zn) catalyst, producing N-phenylacetamide ammonium-ion .Molecular Structure Analysis
The molecular structure of N-(4-Nitrophenyl)acetamide consists of an acetamide group (CH3CONH-) attached to a nitrophenyl group (C6H4NO2). The nitrophenyl group is a benzene ring with a nitro group (-NO2) attached .Chemical Reactions Analysis
N-(4-Nitrophenyl)acetamide is involved in reduction reactions that typically produce amines as final products . It also participates in hydrogenation reactions .Physical And Chemical Properties Analysis
N-(4-Nitrophenyl)acetamide has a density of 1.340, a melting point of 213-215°C (lit.), a boiling point of 312.97°C (rough estimate), and a solubility of 2.2g/L at room temperature . It also has a vapor pressure of 6.77E-07mmHg at 25°C and a refractive index of 1.6180 (estimate) .Scientific Research Applications
Solvatochromism and Hydrogen Bonding : N-(4-Methyl-2-nitrophenyl)acetamide forms a complex with protophilic solvents, stabilized by bifurcate H bonds. This complex shows nonlinear dependence of NH stretching frequency on complex formation energy and a specific “dioxane” effect (Krivoruchka et al., 2004).
Catalysis in Dye Production : N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of N-(4-Nitrophenyl)acetamide, is significant in producing azo disperse dyes. A novel Pd/C catalyst showed high activity and selectivity for converting N-(3-nitro-4-methoxyphenyl)acetamide into its amino derivative (Zhang Qun-feng, 2008).
Synthesis of N-substituted Acetamide Derivatives : Studies on the synthesis of various N-substituted acetamide derivatives, like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, provide insights into reaction conditions and yield optimization, useful in organic synthesis and pharmaceutical research (Zhang Da-yang, 2004).
Anti-Cancer and Anti-Inflammatory Properties : 2-(Substituted phenoxy) Acetamide derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents. These compounds, especially those with halogens on the aromatic ring, demonstrate significant activity in this regard (Rani et al., 2014).
Antibacterial Activity Against MRSA : N-substituted phenyl acetamide benzimidazole derivatives, including those based on the N-(4-Nitrophenyl)acetamide structure, exhibited potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).
Anti-HIV Drug Potential : Acetamide derivatives, including N-(4-Nitrophenyl)acetamide, were studied for their potential as anti-HIV drugs using density functional theory. The results suggest that certain derivatives are promising in this field (Oftadeh et al., 2013).
Non-linear Optical Properties : N-(3-Nitrophenyl) Acetamide has been investigated for its non-linear optical properties, which are significant in materials science and photonics (Prathap & Madhavan, 2012).
Synthesis of Polybenzimidazoles : N-(4,5-Dichloro-2-nitrophenyl)acetamide was used to synthesize new AB-type monomers for polybenzimidazoles, indicating its role in advanced polymer research (Begunov & Valyaeva, 2015).
Safety And Hazards
N-(4-Nitrophenyl)acetamide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
N-(4-Nitrophenyl)acetamide has been used in various research studies, particularly in the field of organic chemistry. Its properties make it a useful compound in reactions such as reduction and hydrogenation . Future research may explore its potential applications in other chemical reactions and processes.
properties
IUPAC Name |
N-(4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLPDFELNCFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059290 | |
Record name | Acetamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Nitrophenyl)acetamide | |
CAS RN |
104-04-1 | |
Record name | N-(4-Nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Nitroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-NITROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH3B066365 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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